molecular formula C9H16O5 B146656 Diethyl 3-hydroxyglutarate CAS No. 32328-03-3

Diethyl 3-hydroxyglutarate

Cat. No. B146656
CAS RN: 32328-03-3
M. Wt: 204.22 g/mol
InChI Key: OLLQYIBTJXUEEX-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxyglutarate is a chemical compound with the molecular formula C9H16O5 and CAS Registry Number 32328-03-3 . This compound is widely used in the synthesis of pharmaceuticals .


Synthesis Analysis

While specific synthesis routes for Diethyl 3-hydroxyglutarate were not found in the search results, it’s known that this compound is used in various applications, particularly in synthesizing pharmaceuticals .


Molecular Structure Analysis

The molecular structure of Diethyl 3-hydroxyglutarate is represented by the formula C9H16O5 . More detailed structural analysis may require specific computational chemistry tools or software.


Chemical Reactions Analysis

Diethyl 3-hydroxyglutarate is used in various applications, from the synthesis of pharmaceuticals to the production of polymers . Its chemical properties make it a valuable tool for chemical synthesis .


Physical And Chemical Properties Analysis

Diethyl 3-hydroxyglutarate has a boiling point of 156-157 °C/23 mmHg (lit.), a density of 1.103 g/mL at 25 °C (lit.), and a refractive index n20/D 1.439 (lit.) .

Scientific Research Applications

Metabolic Pathway Analysis

Scientific Field

Biochemistry and Molecular Biology

Application Summary

Diethyl 3-hydroxyglutarate is utilized in the study of metabolic pathways, particularly in the context of arginine metabolism. It serves as a model compound to understand the biochemical transformations within cells.

Methods of Application

Researchers use diethyl 3-hydroxyglutarate to trace the metabolic pathways involving arginine breakdown. The compound is labeled with isotopes and introduced into cell cultures. Advanced techniques like mass spectrometry are employed to track its transformation and to identify the intermediates formed during the metabolic process.

Experimental Procedures

The experimental setup includes controlled cell culture environments where the concentration of diethyl 3-hydroxyglutarate and other nutrients are precisely maintained. The cells are harvested at various time points, and the metabolites are extracted for analysis.

Results and Outcomes

The analysis of diethyl 3-hydroxyglutarate metabolism has revealed its role in the arginine breakdown pathway, leading to the production of ornithine and energy in the form of ATP . This research provides valuable insights into cellular energy production and has potential implications for understanding metabolic diseases.

This additional application complements the previously mentioned uses of Diethyl 3-hydroxyglutarate, further demonstrating its significance in scientific research.

Enzymatic Synthesis

Scientific Field

Biocatalysis and Organic Chemistry

Application Summary

Diethyl 3-hydroxyglutarate is used in enzymatic synthesis to produce biologically active compounds. It acts as a precursor for the enzymatic preparation of products like amidoesters, which are valuable in various biological applications.

Methods of Application

The compound undergoes enzymatic ammonolysis, a process where enzymes catalyze the conversion of diethyl 3-hydroxyglutarate to amidoesters. This reaction is performed in organic solvents, and the enzymes used are often lipases or oxynitrilases.

Experimental Procedures

The reaction conditions, such as solvent type, enzyme selection, temperature, and pH, are optimized to achieve high yields and enantioselectivity. The progress of the reaction is monitored using analytical techniques like gas chromatography.

Results and Outcomes

The enzymatic synthesis using diethyl 3-hydroxyglutarate has led to the production of enantiopure amidoesters, which serve as intermediates for synthesizing compounds like ®-4-amino-3-hydroxybutanoic acid, a precursor of carnitine .

Construction of Functional Networks

Scientific Field

Systems Chemistry

Application Summary

Diethyl 3-hydroxyglutarate is explored for its role in constructing functional out-of-equilibrium networks, which mimic the dynamic behavior of living cells.

Methods of Application

Researchers use diethyl 3-hydroxyglutarate to build molecular systems that require precise control over the formation and degradation of chemicals. These systems aim to achieve homeostasis, a stable state of equilibrium.

Experimental Procedures

The construction of these networks involves setting up reactions where diethyl 3-hydroxyglutarate interacts with other molecular components under controlled conditions. The stability and dynamics of the network are assessed over time.

Results and Outcomes

This application of diethyl 3-hydroxyglutarate contributes to the understanding of complex chemical systems and the development of new materials that can maintain stability under changing conditions .

Safety And Hazards

According to the safety data sheet, if inhaled or contacted with skin or eyes, it’s recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water as a precaution, and never give anything by mouth to an unconscious person . It’s also advised to avoid breathing vapors, mist, or gas .

properties

IUPAC Name

diethyl 3-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h7,10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLQYIBTJXUEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186061
Record name Diethyl 3-hydroxyglutarate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-hydroxyglutarate

CAS RN

32328-03-3
Record name Diethyl 3-hydroxyglutarate
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Record name Diethyl 3-hydroxyglutarate
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Record name 32328-03-3
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Record name Diethyl 3-hydroxyglutarate
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Record name Diethyl 3-hydroxyglutarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
AR Moen, BH Hoff, LK Hansen, T Anthonsen… - Tetrahedron …, 2004 - Elsevier
… Biocatalytic asymmetrizations of diethyl 3-hydroxyglutarate … by ammonolysis of diethyl 3-hydroxyglutarate catalyzed by … used for hydrolysis of diethyl 3-hydroxyglutarate as opposed to …
Number of citations: 31 www.sciencedirect.com
HP Dong, YJ Wang, YG Zheng - Journal of Molecular Catalysis B …, 2010 - Elsevier
… In this work, we established an efficient procedure for enantioselectively hydrolyzing diethyl 3-hydroxyglutarate (3-DHG) to optically active (S)-3-EHG employing immobilized Candida …
Number of citations: 57 www.sciencedirect.com
M Lawrence, P Rajesh, M Thirunavukkarasu… - Journal of Molecular …, 2023 - Elsevier
… In this study, theoretical investigations of the anti-hypercholesterolemia molecule diethyl 3-hydroxyglutarate (D3HG) have been carried out using DFT techniques. Vibrational spectral …
Number of citations: 2 www.sciencedirect.com
WJ Feast, LM Hamilton, S Rannard - Polymer bulletin, 1997 - Springer
… The neat AB2 monomer, diethyl 3-hydroxyglutarate, was placed in a glass reaction vessel attached to a vacuum/nitrogen line and fitted with an efficient overhead stirrer driven by a high …
Number of citations: 21 link.springer.com
WJ Feast, LM Hamilton, LJ Hobson… - Journal of Materials …, 1998 - pubs.rsc.org
… from the commercially available AB 2 monomer, diethyl 3-hydroxyglutarate, via a titanium() … Diethyl 3-hydroxyglutarate was polymerised in the bulk at elevated temperatures and a …
Number of citations: 7 pubs.rsc.org
PD Theisen, CH Heathcock - The Journal of Organic Chemistry, 1988 - ACS Publications
… placed 25 g (Aldrich, 95%, 0.116 mol) of diethyl 3-hydroxyglutarate and 200 mL of CH2C12. … 22.48 g (79% from diethyl 3 hydroxyglutarate) of an off-white crystalline solid. The IR and …
Number of citations: 167 pubs.acs.org
AS Gopalan, CJ Sih - Tetrahedron letters, 1984 - Elsevier
… Microbial enantioselective hydrolysis of diethyl-3-hydroxyglutarate … (L), which is readily derived via microbial enantioselective hydrolysis of diethyl-3-hydroxyglutarate …
Number of citations: 76 www.sciencedirect.com
HP Dong, YG Zheng - Chromatographia, 2010 - Springer
… In the present study, 3-EHG was prepared by hydrolysis of the corresponding diethyl 3-hydroxyglutarate (3-DHG); the hydrolysis reaction was catalyzed by immobilized lipase B (Fig. 1a)…
Number of citations: 4 link.springer.com
EE Jacobsen, BH Hoff, AR Moen… - Journal of Molecular …, 2003 - Elsevier
… Enantioselective hydrolyses and ammonolyses of diethyl-3-hydroxyglutarate (1) and dimethyl-3-hydroxyglutarate (2) gave a maximum of 91 and 98% enantiomeric excess (ee), …
Number of citations: 44 www.sciencedirect.com
SG Cohen, E Khedouri - Journal of the American Chemical …, 1961 - ACS Publications
… chymotrypsin-catalyzed hydrolysis of diethyl /3hydroxyglutarate, the related ethyl hydrogen ßacetoxyglutarate not having been studied.11 However, comparison of the specific rotations …
Number of citations: 78 pubs.acs.org

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